molecular formula C6H10O4 B8710129 Ethyl 2-hydroxy-3-oxobutanoate

Ethyl 2-hydroxy-3-oxobutanoate

Cat. No.: B8710129
M. Wt: 146.14 g/mol
InChI Key: BKLZHQNOJJQEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-3-oxobutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-3-oxobutanoate can be synthesized through the esterification of acetylglycolic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Acetylglycolic acid+EthanolH2SO4Acetylglycolic acid ethyl ester+Water\text{Acetylglycolic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Acetylglycolic acid+EthanolH2​SO4​​Acetylglycolic acid ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of acetylglycolic acid ethyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to acetylglycolic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Acetylglycolic acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: New ester and ethanol.

Scientific Research Applications

Ethyl 2-hydroxy-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetylglycolic acid ethyl ester involves its hydrolysis to acetylglycolic acid and ethanol. This hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds. The resulting acetylglycolic acid can then participate in various metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with similar properties but different applications.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Ethyl propionate: Used in the food industry for its pleasant aroma.

Uniqueness

Ethyl 2-hydroxy-3-oxobutanoate is unique due to its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and biomedical research. Its ability to form biodegradable polymers sets it apart from other esters, making it valuable in the development of sustainable materials.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl 2-hydroxy-3-oxobutanoate

InChI

InChI=1S/C6H10O4/c1-3-10-6(9)5(8)4(2)7/h5,8H,3H2,1-2H3

InChI Key

BKLZHQNOJJQEBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)O

Origin of Product

United States

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